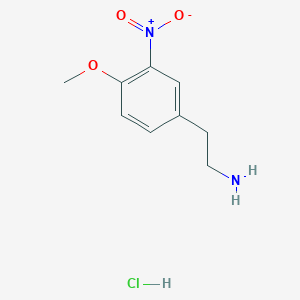

![molecular formula C10H14F3N3O2S B2497070 3,3,3-三氟-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)丙烷-1-磺酰胺 CAS No. 2034406-27-2](/img/structure/B2497070.png)

3,3,3-三氟-N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

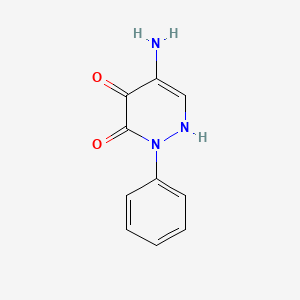

The synthesis of compounds related to 3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide involves complex chemical reactions that yield molecules with significant biological and chemical potential. Derivatives of this compound have been synthesized through various methods, including reactions involving trifluoropropene derivatives and sulfonamides to afford trifluoromethyl substituted pyrazolines and pyrrolidines in fair to excellent yields. These synthetic pathways highlight the compound's accessibility for further chemical and pharmacological studies (Plancquaert et al., 1996).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a half-chair conformation of the reduced pyridine ring with substituents occupying equatorial sites. Structural similarities and differences among derivatives have been analyzed through hydrogen bonding in one and two dimensions, showcasing the molecular conformation and interactions within these compounds (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related compounds includes their involvement in 1,3-dipolar cycloadditions, where trifluoropropene derivatives react with diazo compounds to produce various trifluoromethyl substituted cyclic compounds. This reactivity underlines the potential of these molecules in synthetic organic chemistry and material science (Plancquaert et al., 1996).

科学研究应用

化学合成和催化

- 磺胺类化合物在阳离子环化反应中作为终止剂,通过有效的阳离子级联反应以磺胺基终止,促进复杂多环系统的形成,这对于吡咯烷和同戊二胺的合成至关重要 (Haskins & Knight, 2002)。

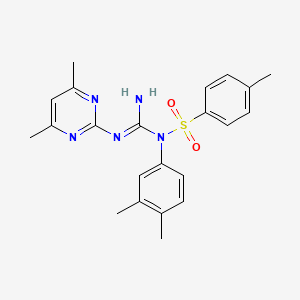

- 三氟丙烯衍生物,包括类似于感兴趣化合物的那些,被用于1,3-偶极环加成反应,生成三氟甲基取代的吡咯烷,展示了它们作为三氟甲基合成子的价值 (Plancquaert et al., 1996)。

催化应用和材料科学

- 磁性可分离的石墨烯氧化物负载磺酸表现出高催化活性,用于合成吡唑并[3,4-b]吡啶衍生物,突显了环境友好催化剂在有机合成中的潜力 (Zhang et al., 2016)。

- N-[3-(三氟甲基)同戊烯基]磺胺类化合物的亲核5-内端三元环化反应产生取代吡咯烷,凸显了磺胺类化合物在不同化学合成中的多功能性 (Nadano et al., 2006)。

先进材料和化学性质

- 含有吡啶和砜基团的新型可溶性氟化聚酰胺的合成和性质展示了磺胺类化合物及相关化合物在开发具有特定物理性质的材料中的实用性,如低介电常数和高热稳定性 (Liu et al., 2013)。

- 通过涉及磺胺类化合物的反应制备的无卤素、高纯度的咪唑三氟甲磺酸盐离子液体,在钯催化的烯丙基烷基化中展示了它们在绿色化学和溶剂创新中的应用,表明它们在绿色化学和溶剂创新中的重要性 (Leclercq et al., 2007)。

作用机制

安全和危害

未来方向

The field of organofluorine chemistry is a dynamic and rapidly evolving area of research. Future directions might include the development of new synthetic methods, the discovery of new organofluorine compounds with useful properties, and the exploration of their potential applications in various fields .

属性

IUPAC Name |

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3O2S/c11-10(12,13)3-6-19(17,18)15-8-2-5-16-9(7-8)1-4-14-16/h1,4,8,15H,2-3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAHRMMNRVUZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

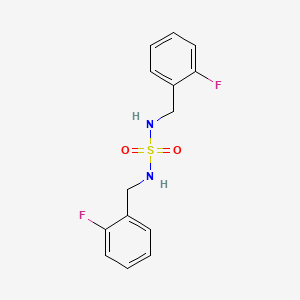

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)

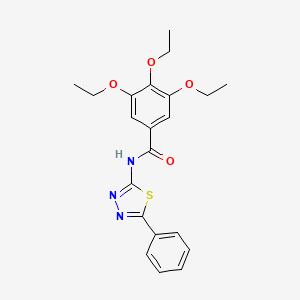

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

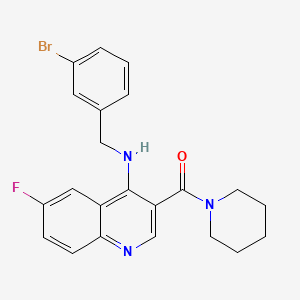

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)